6-Methyl-1H-indazol-3-amine
Overview
Description
6-Methyl-1H-indazol-3-amine is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazole derivatives have been synthesized using various methods. For instance, a series of indazole derivatives were designed and synthesized by molecular hybridization strategy . Another study described a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation .Molecular Structure Analysis
The molecular structure of 6-Methyl-1H-indazol-3-amine is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .Chemical Reactions Analysis
Indazole derivatives have been involved in various chemical reactions. For instance, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .Scientific Research Applications
Antitumor Activities :
- N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, synthesized from 3-methyl-6-nitro-1H-indazole, have exhibited significant antitumor activities. This demonstrates the potential of these derivatives in cancer treatment research (Chu De-qing, 2011).
- 6-Aminoindazole derivatives, including those containing 6-methyl-1H-indazol-3-amine, have shown excellent cytotoxicity in human colorectal cancer cell lines. These compounds present a promising avenue for anticancer drug development (Ngo Xuan Hoang et al., 2022).
Synthesis of Diverse Indazole Derivatives :
- The silver(I)-mediated intramolecular oxidative C–H amination method has been utilized for synthesizing a variety of 1H-indazoles, which are crucial in medicinal chemistry. This method effectively synthesizes 3-substituted indazoles (Ar Park et al., 2021).
- A novel molecular emissive probe incorporating 1H-indazole-6-carboxaldehyde demonstrates the diverse chemical applications of indazole derivatives in fields like biology, catalysis, and medicinal chemistry (Cristina Núñez et al., 2012).
Creation of Functionalized Heterocycles :
- The combinational synthesis of fused tetracyclic heterocycles, such as those containing 1H-indazol-5-amine and 1H-indazol-6-amine, highlights the role of indazole derivatives in creating complex organic structures (C. Li et al., 2013).
- Efficient methods have been developed for synthesizing nitrogen ring junction pyrimido-indazoles, showcasing the application of indazoles in the creation of novel organic compounds (J. Palaniraja et al., 2016).
Synthesis of Indazoles for Biological Applications :
- Synthesis of 3-aryl-1H-indazol-5-amine derivatives using Pd-catalyzed Suzuki–Miyaura cross-coupling reaction has been achieved, providing compounds that have potential biological applications (Shengqiang Wang et al., 2015).
- The efficient synthesis of 1H-indazoles using a metal- and oxidant-free method for potential use in organic chemistry and medicinal chemistry has been documented (Wei Guo et al., 2021).
properties
IUPAC Name |
6-methyl-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDZUCCQXHQYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612631 | |
Record name | 6-Methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-indazol-3-amine | |
CAS RN |
835616-39-2 | |
Record name | 6-Methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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